(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate (5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643257
InChI: InChI=1S/C7H8O3S.C5H9N3O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-5-7-4(3-6)8-9-5/h2-5H,1H3,(H,8,9,10);2-3,6H2,1H3
SMILES: CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13643257

Molecular Formula: C12H17N3O4S

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate -

Specification

Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
IUPAC Name (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C7H8O3S.C5H9N3O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-5-7-4(3-6)8-9-5/h2-5H,1H3,(H,8,9,10);2-3,6H2,1H3
Standard InChI Key FEULWHSCPDSGIJ-UHFFFAOYSA-N
SMILES CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core is a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 3 of the ring, a methanamine (–CH2NH2) group is attached, while position 5 is substituted with an ethyl (–CH2CH3) group. The structure is further stabilized by a 4-methylbenzenesulfonate anion, which forms a salt with the protonated amine group .

The SMILES notation (NCC1=NOC(CC)=N1.O=S(C2=CC=C(C=C2)C)(O)=O) confirms the connectivity:

  • Oxadiazole ring: NCC1=NOC(CC)=N1

  • Tosylate group: O=S(C2=CC=C(C=C2)C)(O)=O

Physicochemical Data

Key properties derived from experimental data include :

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₄S
Molecular Weight299.35 g/mol
CAS Registry2089650-08-6
Storage ConditionsNot specified
PurityUnavailable

The absence of hazard statements (GHS pictograms, signal words) in available records suggests limited toxicological data .

Synthesis and Reactivity

Reactivity Profile

  • Oxadiazole Ring: Resistant to hydrolysis under mild conditions but may undergo electrophilic substitution at position 5.

  • Amine Group: Participates in nucleophilic reactions (e.g., acylation, alkylation).

  • Tosylate Group: Enhances solubility in polar solvents and stabilizes the cationic amine.

Future Research Directions

Critical knowledge gaps include:

  • Pharmacological Activity: Screening for antimicrobial, antiviral, or CNS activity.

  • Toxicological Profile: Acute and chronic toxicity studies.

  • Synthetic Optimization: Scalable routes for industrial production.

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